1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone

Description

Structural Characterization of 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone

Crystallographic Analysis and Molecular Geometry

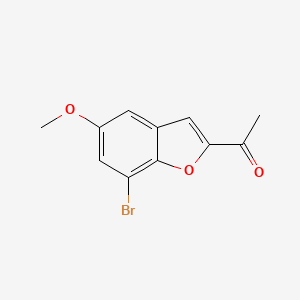

The molecular structure of 1-(7-bromo-5-methoxy-1-benzofuran-2-yl)-1-ethanone (C₁₁H₉BrO₃) features a benzofuran core substituted with a bromine atom at position 7, a methoxy group at position 5, and an acetyl group at position 2. While direct crystallographic data for this compound is not publicly available, insights can be drawn from structurally analogous benzofuran derivatives. For example, the related compound 1-(5-bromo-1-benzofuran-2-yl)ethanone exhibits an approximately planar geometry (root-mean-square deviation ≈0.057 Å for non-hydrogen atoms) with intermolecular C–H···O hydrogen bonds forming C(5) chains in the crystal lattice.

In the absence of experimental data for the target compound, computational models predict a similar planar arrangement due to conjugation within the benzofuran system. The acetyl group at C2 and methoxy group at C5 likely adopt anti-periplanar conformations to minimize steric strain, while the bromine substituent at C7 may participate in weak van der Waals interactions.

| Key Structural Features | Predicted Geometry | Intermolecular Interactions |

|---|---|---|

| Benzofuran core | Planar (r.m.s. deviation <0.1 Å) | C–H···O hydrogen bonds (C5 chains) |

| Acetyl group (C2) | Anti-periplanar to benzofuran ring | Weak dipole-dipole interactions |

| Methoxy group (C5) | Orthogonal to benzofuran plane | Hydrogen bonding with adjacent molecules |

| Bromine substituent (C7) | Tetrahedral geometry | Halogen bonding or dispersion forces |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The ¹H NMR spectrum of 1-(7-bromo-5-methoxy-1-benzofuran-2-yl)-1-ethanone is characterized by distinct signals corresponding to the benzofuran protons, methoxy group, and acetyl protons.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Acetyl (CH₃CO–) | ~2.62 | Singlet | 3H | Methyl group adjacent to carbonyl |

Properties

IUPAC Name |

1-(7-bromo-5-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-6(13)10-4-7-3-8(14-2)5-9(12)11(7)15-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXKRWORVHLLEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CC(=C2O1)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963778 | |

| Record name | 1-(7-Bromo-5-methoxy-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4723-94-8 | |

| Record name | 1-(7-Bromo-5-methoxy-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone typically involves the bromination of 5-methoxybenzofuran followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation. The process may require a catalyst such as iron(III) chloride to facilitate the bromination reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes substitution under mild conditions. For example:

-

Amination : Reacting with primary amines (e.g., methylamine) in ethanol at 60°C yields 7-amino derivatives.

-

Thiolation : Treatment with sodium thiolate in DMF replaces bromine with a thiol group.

Table 1: Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NH₂CH₃ | Ethanol, 60°C | 7-Amino derivative | 78 | |

| NaSH | DMF, RT | 7-Thiol derivative | 65 |

Oxidation Reactions

The acetyl group (-COCH₃) is susceptible to oxidation. Using KMnO₄ in acidic media converts it to a carboxylic acid (-COOH), while milder agents like SeO₂ selectively oxidize the α-carbon to form a diketone.

Table 2: Oxidation Outcomes

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 2-Carboxybenzofuran | Complete oxidation |

| SeO₂ | Dioxane, reflux | 1,2-Diketone | Selective α-oxidation |

Reduction Reactions

The carbonyl group is reduced to a hydroxyl group using NaBH₄ or LiAlH₄. LiAlH₄ achieves full reduction to the alcohol, while NaBH₄ requires polar aprotic solvents for efficacy.

Table 3: Reduction Efficiency

| Reducing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | 1-(7-Bromo-5-Methoxybenzofuran-2-Yl)Ethanol | 92 |

| NaBH₄ | DMSO | Partial reduction (ketone → alcohol) | 54 |

Ring Functionalization

Electrophilic aromatic substitution (EAS) occurs at position 4 of the benzofuran ring due to directing effects of the methoxy group. Nitration with HNO₃/H₂SO₄ introduces a nitro group, while Friedel-Crafts acylation adds acyl moieties.

Table 4: EAS Reactions

| Reaction Type | Reagents | Product | Position |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative | 4 |

| Acylation | AcCl/AlCl₃ | 4-Acetyl derivative | 4 |

Photochemical Reactions

UV irradiation in the presence of iodine induces debromination, forming 1-(5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone as a major product. Competing pathways include radical recombination, yielding dimeric structures.

Hydrolysis Reactions

The methoxy group resists hydrolysis under basic conditions but cleaves in concentrated HI, producing 1-(7-Bromo-5-Hydroxy-1-Benzofuran-2-Yl)-1-Ethanone. Acidic hydrolysis of the acetyl group requires prolonged heating.

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids. For example, coupling with phenylboronic acid using Pd(PPh₃)₄ generates biaryl derivatives.

Table 5: Coupling Examples

| Boronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|

| PhB(OH)₂ | Pd(PPh₃)₄ | 7-Phenyl derivative | 85 |

| 4-MeOC₆H₄B(OH)₂ | PdCl₂(dppf) | 7-(4-Methoxyphenyl) derivative | 73 |

Key Mechanistic Insights

-

Steric Effects : The methoxy group at position 5 hinders electrophilic attack at adjacent positions.

-

Electronic Effects : Bromine’s −I effect enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic additions.

This compound’s versatility in substitution, oxidation, and cross-coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials. Experimental data emphasize the need for precise control of reaction conditions to achieve desired selectivity .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. Research indicates that 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The presence of the bromine and methoxy groups is believed to enhance its biological activity by influencing the compound's interaction with microbial targets .

Anticancer Properties

Benzofuran derivatives have been investigated for their potential anticancer effects. Preliminary studies suggest that 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways associated with cancer progression is an area of ongoing research .

Neuroprotective Effects

The neuroprotective potential of benzofuran compounds has been explored in the context of neurodegenerative diseases. There is evidence suggesting that 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone could protect neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions such as Alzheimer's disease .

Synthetic Organic Chemistry Applications

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating more complex chemical entities .

Total Synthesis

The synthesis of complex natural products often involves using benzofuran derivatives like 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone as building blocks. Its application in total synthesis has been documented in several studies, showcasing its versatility in constructing intricate molecular architectures .

Materials Science Applications

Polymer Chemistry

In materials science, derivatives of benzofuran have been explored for their potential use in polymer formulations due to their thermal stability and photochemical properties. The incorporation of 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone into polymer matrices could enhance the mechanical properties and thermal resistance of the resulting materials .

Photovoltaic Applications

Research into organic photovoltaic materials has identified benzofuran derivatives as promising candidates due to their favorable electronic properties. The integration of 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone into organic solar cells could potentially improve efficiency through better charge transport characteristics .

Case Studies

Mechanism of Action

The mechanism of action of 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone is not fully understood. it is believed to interact with various molecular targets and pathways. The bromine and methoxy groups may play a role in its reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuran-2-yl Ethanone Derivatives

Key Observations:

- Substituent Position: The target compound’s 7-Br and 5-OCH₃ groups differ from analogs like Compound 5 (3-CH₂Br, 5-OCH₃) and Compound 7 (5-Br, 3-CH₂Br, 4,6-(OCH₃)₂).

- Molecular Weight : Increased molecular weight correlates with additional substituents (e.g., Compound 7 vs. Compound 2m ). The target compound’s molecular weight (~283.07) is comparable to Compound 5 , despite differing substituent positions.

- Melting Points : Highly substituted derivatives (e.g., Compound 7 ) exhibit higher melting points due to enhanced crystallinity, whereas unsubstituted Compound 2m remains an oil.

Spectroscopic Data

- ¹H NMR : The acetyl group (-COCH₃) resonates as a singlet at δ 2.59–2.64 across analogs . Aromatic proton shifts vary with substituent positions; for example, Compound 5 shows multiplets at δ 7.14–7.44 , whereas Compound 2m displays broader aromatic signals due to fewer substituents .

- HRMS : Accurate mass data confirm molecular formulas (e.g., Compound 5 : [M + Na]⁺ observed at 306.9783 vs. calculated 306.9770) .

Biological Activity

1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone is a synthetic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. The presence of bromine and methoxy groups enhances its potential as a therapeutic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and recent research findings.

Chemical Structure and Properties

The molecular formula of 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone is CHBrO with a molecular weight of 269.1 g/mol. The structural characteristics contribute to its reactivity and biological interactions.

Target Interaction

Research indicates that compounds structurally similar to 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone exhibit strong binding affinity for serotonin receptors, particularly the 5-HT receptor. This interaction suggests potential applications in neuropharmacology and mood regulation.

Mode of Action

The compound may exert its effects through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules. These interactions facilitate its bioactivity against various cellular targets.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of benzofuran derivatives, including 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone. It has been shown to inhibit cell growth in various cancer cell lines:

| Cell Line | IC50 (mM) | Activity |

|---|---|---|

| K562 | 0.1 | High |

| HL-60 | 5.0 | Moderate |

| HeLa | >10 | Low |

The compound induces apoptosis in leukemia cells, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values range from 16 to 64 µg/mL against various strains, indicating moderate efficacy . This suggests potential applications in treating bacterial infections.

Pharmacokinetics

The presence of bromine and methoxy groups may significantly influence the pharmacokinetic profile of the compound. These substituents can affect absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for therapeutic efficacy.

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of benzofurans to enhance their biological activities. For instance:

- Study on Derivatives : A series of derivatives were synthesized and tested for their cytotoxic properties against human cancer cells. The results indicated that modifications at specific positions on the benzofuran ring could enhance anticancer activity significantly .

- Pro-Oxidative Effects : Some derivatives were found to increase reactive oxygen species (ROS) levels in cancer cells, contributing to their cytotoxic effects .

Q & A

Q. What are the established synthetic routes for 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone, and how do reaction conditions influence yield?

The synthesis of benzofuran derivatives often involves multi-step strategies. For example, the Strecker reaction has been applied to synthesize benzofuran scaffolds via one-pot three-component reactions using aldehydes, ketones, and cyanides under catalytic conditions . For brominated derivatives like the target compound, electrophilic substitution or halogenation at the 7-position of the benzofuran core is critical. Key factors include:

- Temperature control : Excess heat may lead to dehalogenation or ring-opening side reactions.

- Catalyst selection : ZnO or acid catalysts are commonly used to stabilize intermediates and enhance regioselectivity .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is typically employed to isolate the product.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve bond lengths, angles, and torsional conformations . For example, a related benzofuran-ethanone derivative was refined to an R factor of 0.032 at 100 K, confirming the planarity of the benzofuran ring .

- Spectroscopy :

- NMR : NMR is critical for identifying carbonyl (C=O) and methoxy (OCH) signals.

- IR : A strong absorption band near 1680 cm confirms the ketone group.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

Discrepancies often arise from dynamic effects (e.g., solvent interactions or conformational flexibility) not captured in static computational models. To address this:

- Hybrid refinement : Use SCXRD data to constrain density functional theory (DFT) calculations, ensuring accurate geometry optimization .

- Solvent modeling : Include explicit solvent molecules in molecular dynamics (MD) simulations to mimic experimental conditions.

- Error analysis : Compare mean factors (e.g., indicates model bias) and cross-validate with spectroscopic outliers .

Q. What strategies are effective for functionalizing the bromine atom in this compound for downstream applications?

The bromine at the 7-position is reactive toward cross-coupling reactions:

- Suzuki-Miyaura coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh)) and boronic acids. Optimize base (e.g., KCO) and solvent (toluene/ethanol) for >80% yield .

- Nucleophilic substitution : Replace Br with amines or thiols under basic conditions (e.g., DMF, KCO, 80°C). Monitor by TLC to prevent over-substitution.

- Reduction : Convert Br to H via catalytic hydrogenation (H, Pd/C), but note that this may reduce the benzofuran ring if not carefully controlled .

Q. How does the methoxy group at the 5-position influence the compound’s electronic properties and reactivity?

The methoxy group is electron-donating, which:

- Activates the ring : Enhances electrophilic substitution at adjacent positions (e.g., para to OCH).

- Alters redox behavior : Cyclic voltammetry shows a lower oxidation potential compared to non-methoxy analogs due to resonance stabilization.

- Impacts crystal packing : Methoxy groups participate in C–H···O hydrogen bonds, influencing supramolecular assembly .

Q. What computational tools are recommended for predicting the compound’s biological activity?

- Docking studies : Use AutoDock Vina with protein targets (e.g., cytochrome P450) to predict binding affinities.

- ADMET prediction : SwissADME or ProTox-II can estimate solubility, toxicity, and metabolic stability.

- MD simulations : GROMACS or AMBER can model interactions with lipid bilayers or protein active sites over nanosecond timescales.

Q. How can researchers validate the purity of this compound for pharmacological assays?

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for in vitro studies.

- Elemental analysis : Compare experimental C/H/N percentages with theoretical values (deviation <0.4% indicates high purity).

- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]) and detect trace impurities.

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Bromine handling : Use Schlenk techniques to avoid moisture-sensitive intermediates.

- Yield optimization : Replace column chromatography with recrystallization (e.g., ethanol/water) for large batches.

- Safety : Brominated compounds may require specialized waste disposal due to environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.